molecular formula C14H10F2N4O B2394371 6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide CAS No. 1445132-47-7

6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide

Cat. No. B2394371
CAS RN: 1445132-47-7
M. Wt: 288.258
InChI Key: RIZACZVZUTWOLU-UHFFFAOYSA-N
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Description

The compound “6-fluoro-N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups. It has two fluorine atoms attached to different parts of the molecule, a carboxamide group attached to a pyridine ring, and a 1,3-benzodiazole ring with a methyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodiazole and pyridine rings would give the molecule a rigid, planar structure in those regions. The electronegative fluorine atoms could be involved in various interactions, including hydrogen bonding and dipole-dipole interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The fluorine atoms, for example, could potentially be replaced by other groups in a nucleophilic substitution reaction. The carboxamide group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms and the carboxamide group could increase its polarity, affecting its solubility in different solvents .

Future Directions

The study of new compounds like this one is an important part of medicinal chemistry and drug discovery. Future research could involve testing its biological activity, studying its mechanism of action, and optimizing its structure for better activity or reduced side effects .

properties

IUPAC Name

6-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N4O/c1-20-11-4-3-9(15)6-10(11)18-14(20)19-13(21)8-2-5-12(16)17-7-8/h2-7H,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZACZVZUTWOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N=C1NC(=O)C3=CN=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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